REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[C:18]([CH:20]=O)[CH:17]=[CH:16][C:15]=1[OH:22]>C(OC(=O)C)(=O)C>[OH:22][C:15]1[CH:16]=[CH:17][C:18]([CH:20]=[CH:1][C:2]2[CH:11]=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)=[CH:19][C:14]=1[O:13][CH3:12]
|
Name
|
|
Quantity
|
34.4 g
|
Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
36.57 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC(=C1)C=O)O
|
Name
|
|
Quantity
|
61.34 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react with each other
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
DISTILLATION
|
Details
|
50 cm3 of acetic acid was expelled by distillation
|
Type
|
ADDITION
|
Details
|
The residue and 250 cm3 of 3 N hydrochloric acid added
|
Type
|
TEMPERATURE
|
Details
|
thereto were heated for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The heated mixture was cooled
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
CUSTOM
|
Details
|
were again separated by filtration
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
CUSTOM
|
Details
|
They were recrystallized via 2-ethoxyethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C=CC1=NC2=CC=CC=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |